3-Bromo-4-chloro-5-cyanobenzoic acid
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Overview
Description
3-Bromo-4-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2 It is a polysubstituted benzoic acid derivative, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Nitration: The starting material, such as 3-nitrobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group, forming 3-amino-4-chlorobenzoic acid.
Bromination: The amino group is then brominated to form 3-bromo-4-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-cyanobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
3-Bromo-4-chloro-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple substituents on the benzene ring allows for diverse interactions with molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-cyanobenzoic acid: Lacks the chlorine substituent.
4-Bromo-3-chlorobenzoic acid: Lacks the cyano group.
3-Chloro-4-cyanobenzoic acid: Lacks the bromine substituent.
Uniqueness
3-Bromo-4-chloro-5-cyanobenzoic acid is unique due to the combination of bromine, chlorine, and cyano groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3BrClNO2 |
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Molecular Weight |
260.47 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13) |
InChI Key |
TYIOOOPGGSPPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)C(=O)O |
Origin of Product |
United States |
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